ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate is a polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative.
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . One efficient method involves the use of thiourea dioxide as a reusable organic catalyst in an aqueous medium .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea dioxide and other organic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules due to its orthogonal functional groups . In biology and medicine, it has potential pharmacological properties that make it a candidate for drug discovery . Its unique structure allows it to be a key intermediate for subsequent transformations in various industrial processes .
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with various biological molecules .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(naphthalen-1-yl)-2-propyl-4H-pyran-3-carboxylate is similar to other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. These compounds share a common structural core but differ in their substituents, which can significantly affect their pharmacological properties . Some similar compounds include 3,4-dihydropyrano[3,2-c]chromenes and 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl esters .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-naphthalen-1-yl-2-propyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-8-18-20(22(25)26-4-2)19(17(13-23)21(24)27-18)16-12-7-10-14-9-5-6-11-15(14)16/h5-7,9-12,19H,3-4,8,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIZCAWXKADFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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